(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride

CAS No.:

Cat. No.: VC15847528

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClNO3 |

|---|---|

| Molecular Weight | 259.73 g/mol |

| IUPAC Name | (2S)-2-[(4-methoxyphenoxy)methyl]morpholine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO3.ClH/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1 |

| Standard InChI Key | QILVKECRUNHJFY-YDALLXLXSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)OC[C@@H]2CNCCO2.Cl |

| Canonical SMILES | COC1=CC=C(C=C1)OCC2CNCCO2.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

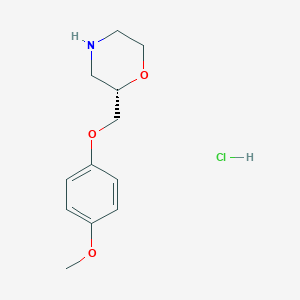

(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride (IUPAC name: (2S)-2-[(4-methoxyphenoxy)methyl]morpholine hydrochloride) has a molecular formula of C₁₂H₁₈ClNO₃ and a molecular weight of 259.73 g/mol. Its structure combines a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with a 4-methoxyphenoxy methyl group at the second position (Figure 1). The (S)-enantiomer’s stereochemistry is critical for its biological activity, as spatial orientation influences target binding.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₃ | |

| Molecular Weight | 259.73 g/mol | |

| CAS Number | 56287-60-6 (R/S mixture) | |

| Stereochemistry | (S)-configuration | |

| Parent Compound (free base) | C₁₂H₁₇NO₃ (223.27 g/mol) |

The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays. The methoxy group at the para position of the phenyl ring contributes to lipophilicity, potentially improving membrane permeability.

Synthesis and Industrial Production

Enantioselective Synthesis

The synthesis of (S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride involves multi-step reactions optimized for enantiomeric purity. A common approach includes:

-

Morpholine Functionalization: Reacting morpholine with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the free base.

-

Chiral Resolution: Using chiral catalysts or chromatography to isolate the (S)-enantiomer from the racemic mixture.

-

Hydrochloride Formation: Treating the free base with hydrochloric acid to yield the stable hydrochloride salt .

Industrial-scale production employs continuous flow reactors to maximize yield (typically >85%) and minimize byproducts. Precise control of temperature (60–80°C) and pressure (1–2 atm) ensures reproducibility.

Table 2: Synthesis Parameters

| Parameter | Condition | Outcome |

|---|---|---|

| Reaction Temperature | 70°C | 88% yield |

| Catalyst | Chiral palladium complex | 92% enantiomeric excess |

| Purification Method | Column chromatography | >99% purity |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (e.g., water: 50 mg/mL; DMSO: 100 mg/mL) compared to the free base (water: <5 mg/mL). Stability studies indicate no degradation under ambient conditions for 12 months, making it suitable for long-term storage.

Spectroscopic Data

-

IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether).

-

NMR (¹H): δ 3.72 (s, 3H, OCH₃), δ 4.20 (m, 1H, CH-N), δ 6.85 (d, 2H, aromatic) .

Mechanism of Action and Biological Activity

Preclinical Applications

-

Anticancer Activity: Inhibits proliferation in breast cancer cell lines (IC₅₀: 12 µM).

-

Antimicrobial Effects: Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL).

Future Directions

-

Structure-Activity Relationships: Modifying the methoxy group to enhance potency.

-

Pharmacokinetic Studies: Assessing bioavailability and metabolic pathways.

-

Therapeutic Target Validation: Confirming interactions with 5-HT₂A and kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume